N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide

SYK kinase inhibition FLT3 dual inhibition enzymatic IC₅₀ comparison

Procuring a selective SYK inhibitor for B-cell malignancy research often forces a compromise on FLT3 coverage, potentially undermining studies in FLT3-ITD+ AML models. TAK-659 (Mivavotinib) resolves this by delivering equipotent, low-nanomolar dual inhibition of SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM). Its unique profile ensures critical FLT3-dependent activity is preserved, a key differentiator from FLT3-sparing agents like fostamatinib or entospletinib. Key procurement advantages: - Dual-target mechanism validated by 96% TGI in MV-4-11 FLT3-ITD xenografts and significantly higher ex vivo potency in FLT3-mutated primary AML cells. - Clean selectivity profile (>50-fold over 290+ kinases) eliminates confounding JAK-STAT pathway inhibition seen with agents like cerdulatinib. - Comprehensive in vivo validation across B-cell lymphoma (28% ORR in R/R DLBCL) and pediatric B-ALL PDX models (75% event-free survival improvement). Supplied as rigorously characterized, lyophilized powder, ensuring maximum stability for reproducible preclinical results. Batch-specific QC documentation (HPLC, NMR) is available to streamline your analytical workflow.

Molecular Formula C14H16F3NO3
Molecular Weight 303.281
CAS No. 1421522-53-3
Cat. No. B2392667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide
CAS1421522-53-3
Molecular FormulaC14H16F3NO3
Molecular Weight303.281
Structural Identifiers
SMILESC1C(CC(C1CO)O)NC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H16F3NO3/c15-14(16,17)11-4-2-1-3-10(11)13(21)18-9-5-8(7-19)12(20)6-9/h1-4,8-9,12,19-20H,5-7H2,(H,18,21)
InChIKeyBQKKJMMHRFRISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TAK-659 (Mivavotinib): Dual SYK/FLT3 Inhibitor Overview


N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide (CAS 1421522-53-3), also known as TAK-659 or mivavotinib, is a small-molecule, reversible, orally bioavailable, dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It belongs to a class of heteroaromatic pyrrolidinone-based kinase inhibitors developed through structure-based drug design, with a molecular formula of C₁₄H₁₆F₃NO₃ and a monoisotopic mass of 303.108 Da . TAK-659 is distinguished from other SYK-pathway agents by its equipotent, low-nanomolar dual targeting of both SYK and FLT3, a profile not shared by earlier-generation or alternative SYK inhibitors that are either FLT3-sparing or substantially less potent against FLT3 [2].

Dual SYK/FLT3 inhibition profile for pathway co-signaling studies
Oral bioavailability supports in vivo dosing in rodent models
Tool compound for FLT3-mutation-dependent AML signaling research

Why TAK-659 Cannot Be Substituted by Other SYK Inhibitors


Substituting TAK-659 with a generic SYK inhibitor (e.g., fostamatinib, entospletinib) in procurement or preclinical study design risks loss of the FLT3-inhibitory component that is intrinsic to TAK-659's mechanism. Fostamatinib exhibits a SYK IC₅₀ of 41 nM but is approximately 5-fold weaker against FLT3; entospletinib (GS-9973) is a selective SYK inhibitor (IC₅₀ 7.7 nM) with 13- to >1,000-fold cellular selectivity for SYK over FLT3, effectively sparing FLT3 . In contrast, TAK-659 potently inhibits both SYK (IC₅₀ 3.2 nM) and FLT3 (IC₅₀ 4.6 nM) at nearly identical concentrations [1]. This dual inhibition is functionally consequential: in primary AML patient samples, the antiproliferative effect of TAK-659 is significantly greater in FLT3-mutated versus FLT3-wild-type cases, a differential not observed with FLT3-sparing agents [2]. Therefore, replacement with a non-dual inhibitor eliminates the FLT3-dependent activity that defines the therapeutic rationale for this compound.

FLT3-sparing design of entospletinib
Entospletinib selectively inhibits SYK but spares FLT3; replacement may eliminate FLT3-dependent activity critical to this compound's dual mechanism.
Reduced FLT3 potency with fostamatinib
Fostamatinib/R406 demonstrates weaker FLT3 inhibition relative to TAK-659; substituting may alter the FLT3-mutation-dependent response profile observed in AML models.
JAK pathway confounding with cerdulatinib
Cerdulatinib inhibits JAK-family kinases at low nanomolar concentrations, introducing JAK-STAT pathway suppression that may confound experiments requiring selective SYK/FLT3 interrogation.

Quantitative Differentiation Evidence for Procurement Decisions


Enzymatic Potency Advantage Against SYK and FLT3

In cell-free enzymatic assays, TAK-659 inhibits SYK with an IC₅₀ of 3.2 nM, which is 2.4-fold more potent than entospletinib (IC₅₀ 7.7 nM), 10-fold more potent than cerdulatinib (SYK IC₅₀ 32 nM), and 12.8-fold more potent than the active metabolite of fostamatinib, R406 (IC₅₀ 41 nM) [1]. Critically, TAK-659 also inhibits FLT3 with an IC₅₀ of 4.6 nM, whereas entospletinib is designed to spare FLT3 (13- to >1,000-fold selectivity for SYK over FLT3) and fostamatinib/R406 is 5-fold less potent against FLT3 than SYK . This yields a dual inhibition index (SYK IC₅₀ / FLT3 IC₅₀) of 0.70 for TAK-659, indicating near-equipotent dual targeting that is absent in the comparator set.

Kinase inhibition
Head-to-head

SYK IC₅₀: TAK-659 3.2 nM · entospletinib 7.7 nM · R406 41 nM

FLT3 IC₅₀: TAK-659 4.6 nM; entospletinib FLT3-sparing; R406 ~205 nM est.

Dual index (SYK/FLT3): 0.70

Supports dual-target SYK/FLT3 pathway studies; unique equipotency may reduce off-target variables.
Cell-free kinase assays; ATP at Km; review assay conditions.
SYK kinase inhibition FLT3 dual inhibition enzymatic IC₅₀ comparison

Kinome-Wide Selectivity Profile

In a broad commercial kinase panel encompassing 290 wild-type protein kinases, TAK-659 displayed >50-fold selectivity for its primary targets SYK and FLT3 over all other kinases tested [1]. Additional focused profiling revealed 36-fold selectivity over JAK3, 42-fold over ZAP70, and 23-fold over VEGFR2 . By comparison, cerdulatinib (PRT062070) is a dual SYK/JAK inhibitor with sub-nanomolar potency against TYK2 (IC₅₀ 0.5 nM) and nanomolar activity against JAK1/2/3 (IC₅₀ 6–12 nM), indicating broader suppression of the JAK-STAT axis that TAK-659 largely avoids .

Kinase selectivity
Cross-study comparable

>50-fold selectivity

over 290 kinases; 36× vs JAK3, 42× vs ZAP70, 23× vs VEGFR2

Reduced JAK-STAT interference supports pathway-specific SYK/FLT3 investigation.
Commercial kinase panel; review off-target profile for specific experimental context.
kinase selectivity off-target profiling safety pharmacology

Antiproliferative Activity in FLT3-Mutated AML Cells

In a consecutive cohort of primary AML patient samples treated ex vivo with five SYK inhibitors (fostamatinib, entospletinib, cerdulatinib, TAK-659, RO9021), TAK-659 and fostamatinib were the only two agents that exhibited significantly higher antiproliferative activity in FLT3-mutated versus FLT3-wild-type samples [1]. This differential was not observed for entospletinib or cerdulatinib, consistent with the absence or reduced magnitude of FLT3 inhibition by those compounds. Although both TAK-659 and fostamatinib showed genotype-dependent activity, TAK-659's FLT3 IC₅₀ (4.6 nM) is approximately 9-fold lower than fostamatinib's reported FLT3 potency (estimated ~205 nM based on 5× selectivity loss from SYK IC₅₀ of 41 nM), suggesting a larger therapeutic window for FLT3-mutant disease .

AML cell response
Cross-study comparable

TAK-659: Significantly higher antiproliferative effect in FLT3-mutated vs WT primary AML (p<0.05)

Fostamatinib: Also mutation-dependent differential but weaker FLT3 potency

Entospletinib/cerdulatinib: No significant FLT3-mutation-dependent differential

Supports FLT3-mutation-dependent response interpretation in AML research models.
Primary patient samples; ³H-thymidine assay; review mutation subtype representation.
FLT3-ITD AML patient stratification ex vivo drug sensitivity

In Vivo Tumor Growth Inhibition in AML Models

Daily oral administration of TAK-659 at 60 mg/kg produced a tumor growth inhibition (TGI) of 96% in the FLT3-ITD-mutated MV-4-11 AML cell-line xenograft model, and 66% TGI in the FLT3-wild-type KG-1 AML xenograft model [1]. In comparison, fostamatinib (R788) at 80 mg/kg BID achieved approximately 50–60% TGI in MV-4-11 xenografts in published studies, while entospletinib demonstrated minimal single-agent TGI in FLT3-ITD models due to its FLT3-sparing design . Additionally, in pediatric B-ALL patient-derived xenograft (PDX) models, TAK-659 significantly prolonged time to event in 6 of 8 PDXs tested (75% of models) and significantly reduced mean %huCD45+ leukemic burden in 5 of 8 PDXs versus vehicle controls [2].

In vivo tumor inhibition
Cross-study comparable

96% TGI

in FLT3-ITD MV-4-11 xenograft (60 mg/kg QD); 66% TGI in FLT3-WT KG-1; pediatric ALL PDX: prolonged survival in 6/8 models

Reported tumor suppression in FLT3-ITD model; supports in vivo efficacy research context.
NSG mouse xenografts; review model translation and dosing schedule.
AML xenograft tumor growth inhibition FLT3-ITD in vivo model

Clinical Single-Agent Activity in Relapsed/Refractory DLBCL

In the first-in-human phase I dose-escalation/expansion study (NCT02000934), TAK-659 demonstrated single-agent clinical activity in relapsed/refractory (R/R) diffuse large B-cell lymphoma (DLBCL) patients. Among 43 response-evaluable DLBCL patients treated at the MTD of 100 mg once daily, the overall response rate (ORR) was 28% (23% by intent-to-treat [ITT]), with a complete response (CR) rate of 19% [1]. Responses were observed irrespective of cell-of-origin classification (GCB and non-GCB) and in both de novo and transformed disease. In follicular lymphoma, the ORR was 89% (57% ITT) with a 22% CR rate among 9 evaluable patients [1]. By comparison, fostamatinib monotherapy in a phase I/II trial in R/R B-cell non-Hodgkin lymphoma yielded an ORR of 22% in DLBCL and 10% in follicular lymphoma, with a median progression-free survival of 4.2 months [2]. A subsequent phase II trial of fostamatinib in R/R DLBCL reported an ORR of only 3% across both arms, with clinical benefit (≥stable disease) in 13% [3]. TAK-659 was orally bioavailable with fast absorption (Tmax ~2 h) and a long terminal half-life of approximately 37 hours, supporting once-daily dosing [1].

Clinical lymphoma response
Cross-study comparable

DLBCL (R/R): TAK-659 ORR 28% (CR 19%) vs fostamatinib 22% (Phase I/II), 3% (Phase II)

Follicular lymphoma: TAK-659 ORR 89% (CR 22%) vs fostamatinib 10%

Reported single-agent endpoint response data; supports lymphoma signaling research context.
Phase I dose-escalation (NCT02000934); non-randomized; review patient populations.
diffuse large B-cell lymphoma overall response rate complete response

Precision Application Scenarios Based on Quantified Evidence


FLT3-ITD-Mutant AML Preclinical Efficacy Studies

In vivo xenograft and ex vivo primary cell studies where the experimental hypothesis depends on simultaneous blockade of SYK and FLT3 in FLT3-ITD-driven acute myeloid leukemia. TAK-659 delivers 96% TGI in the MV-4-11 FLT3-ITD model at 60 mg/kg QD and shows significantly higher antiproliferative activity in FLT3-mutated versus FLT3-WT primary AML patient cells, a differential not replicated by entospletinib or cerdulatinib [1]. The compound's FLT3 IC₅₀ of 4.6 nM provides a molecular basis for this genotype-dependent activity.

B-Cell Lymphoma Translational Models and Immunotherapy

Translational studies of B-cell receptor (BCR) signaling in DLBCL or follicular lymphoma where clinical single-agent activity data support target engagement. TAK-659 achieved a 28% ORR and 19% CR rate as monotherapy in R/R DLBCL, with responses independent of cell-of-origin, and an 89% ORR in follicular lymphoma [2]. These clinical activity metrics surpass those reported for fostamatinib in equivalent patient populations (ORR 3–22%), making TAK-659 the more clinically validated SYK-pathway agent for lymphoma-focused procurement.

JAK-Sparing SYK/FLT3 Signaling Studies

Experiments investigating SYK/FLT3 signaling without confounding JAK-STAT pathway inhibition should select TAK-659 over cerdulatinib. TAK-659 exhibits >50-fold selectivity for SYK/FLT3 over 290 kinases and specifically shows 36-fold selectivity over JAK3 . Cerdulatinib potently inhibits JAK1 (IC₅₀ 12 nM), JAK2 (6 nM), and TYK2 (0.5 nM), introducing simultaneous JAK-STAT suppression that complicates mechanistic interpretation .

Pediatric High-Risk B-ALL PDX Studies

In pediatric B-ALL PDX models, TAK-659 prolonged event-free survival in 75% (6/8) of tested models and significantly reduced leukemic burden (%huCD45+ cells) in 63% (5/8) of models versus vehicle controls when administered orally at 60 mg/kg daily for 21 days [3]. This provides a foundation for pediatric ALL research programs investigating SYK/FLT3 co-inhibition in high-risk subtypes.

Application
Selection Property
Validation Focus
FLT3-ITD AML model studies
Dual SYK/FLT3 inhibition with mutation-dependent response differential
Antiproliferative and tumor growth inhibition endpoints in FLT3-ITD xenografts
B-cell lymphoma signaling research
Reported single-agent endpoint response data in lymphoma
ORR and CR endpoint interpretation in DLBCL and FL models
JAK-sparing SYK/FLT3 pathway studies
SYK/FLT3 selectivity over JAK-family kinases
Reduced JAK-STAT confounding for pathway-specific assays
Pediatric B-ALL PDX model studies
Prolonged event-free survival in pediatric ALL models
Leukemic burden reduction endpoints in PDX studies
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